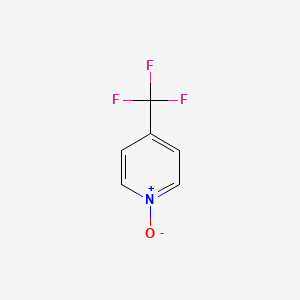

4-(Trifluoromethyl)pyridine 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-oxido-4-(trifluoromethyl)pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)5-1-3-10(11)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUUZHQOZHEULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276391 | |

| Record name | Pyridine, 4-(trifluoromethyl)-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22253-59-4 | |

| Record name | Pyridine, 4-(trifluoromethyl)-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)pyridine 1-oxide

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)pyridine 1-oxide, a pivotal reagent and building block in modern organic synthesis. The strategic placement of a trifluoromethyl group on the pyridine N-oxide scaffold imparts unique electronic properties that are highly valuable in medicinal chemistry, agrochemical research, and materials science. This document delves into the compound's fundamental physicochemical properties, provides detailed and validated synthetic protocols, explores its key applications with mechanistic insights, and outlines critical safety and handling procedures. The content is structured to serve as a practical and authoritative resource for researchers, chemists, and drug development professionals engaged in advanced chemical synthesis.

Introduction: The Strategic Importance of Fluorinated N-Oxides

The incorporation of fluorine-containing moieties into organic molecules is a cornerstone of modern drug design and agrochemical development.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the pharmacokinetic profile of bioactive compounds.[1][2] When this group is positioned on a pyridine ring, the resulting trifluoromethylpyridine (TFMP) scaffold becomes a privileged structure found in numerous approved pharmaceutical and agrochemical agents.[3][4]

This compound (CAS No. 22253-59-4 ) elevates the utility of the TFMP core by introducing an N-oxide functionality. This feature serves two primary purposes: it electronically modifies the pyridine ring, influencing its reactivity in synthetic transformations, and it acts as a potent functional handle for advanced chemical reactions. Notably, pyridine N-oxides have emerged as powerful reagents in photochemical processes, facilitating reactions such as direct trifluoromethylation under mild conditions.[5] This guide will explore the synthesis and practical application of this versatile compound, providing the technical depth required for its successful utilization in a research and development setting.

Physicochemical Properties

This compound is typically supplied as a white to off-white solid, and its stability under standard laboratory conditions makes it a reliable reagent.[6] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 22253-59-4 | [7] |

| Molecular Formula | C₆H₄F₃NO | [7] |

| Molecular Weight | 163.10 g/mol | [6] |

| Appearance | White to yellow or off-white solid | [6] |

| Melting Point | 173-176 °C | [6] |

| Purity | Typically ≥95% | [7] |

| Storage | Room temperature, in an inert atmosphere | [6] |

| InChI Key | WDUUZHQOZHEULL-UHFFFAOYSA-N |

Synthesis and Mechanistic Rationale

The most direct and common method for preparing this compound is through the N-oxidation of its parent heterocycle, 4-(Trifluoromethyl)pyridine. This transformation is a classic example of heteroatom oxidation, typically achieved using a peroxy acid.

Causality in Reagent Selection

The choice of oxidant is critical for achieving a high-yield, clean reaction. While various reagents can effect N-oxidation, meta-chloroperoxybenzoic acid (m-CPBA) is frequently employed due to its commercial availability, relative stability, and excellent reactivity under mild conditions. The peroxy acid delivers an oxygen atom to the electron-rich pyridine nitrogen. The electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring, making the nitrogen less nucleophilic than that of unsubstituted pyridine. Consequently, a strong oxidant like m-CPBA is required to ensure efficient conversion. The reaction is typically performed in a chlorinated solvent, such as dichloromethane (DCM) or chloroform, which readily dissolves both the starting material and the reagent without participating in the reaction.

Step-by-Step Synthetic Protocol

This protocol is a self-validating system for the synthesis of this compound.

Materials:

-

4-(Trifluoromethyl)pyridine (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Reaction Setup: Dissolve 4-(Trifluoromethyl)pyridine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: In a separate flask, dissolve m-CPBA (1.2 eq) in a minimal amount of DCM. Add this solution dropwise to the cooled pyridine solution over 20-30 minutes. Rationale: Slow addition is crucial to control the exothermic reaction and prevent potential side reactions.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Upon completion, cool the mixture again to 0 °C and slowly add saturated aqueous NaHCO₃ solution to quench the excess m-CPBA and the m-chlorobenzoic acid byproduct. Continue addition until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Rationale: The bicarbonate washes remove acidic byproducts, ensuring a purer isolated product.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the N-oxidation of 4-(Trifluoromethyl)pyridine.

Key Application: Photochemical Trifluoromethylation

A state-of-the-art application of this compound is its use in concert with trifluoroacetic anhydride (TFAA) to achieve direct trifluoromethylation of (hetero)arenes under photochemical conditions.[5] This method is highly valuable as it utilizes an inexpensive source of the CF₃ group and avoids the need for costly, specialized trifluoromethylating reagents.

Mechanistic Rationale

The process is initiated by the acylation of the pyridine N-oxide by TFAA. This forms an N-acyloxypyridinium intermediate. This intermediate can form an electron donor-acceptor (EDA) complex which, upon irradiation with visible light, undergoes a single-electron transfer (SET). This key step facilitates the decarboxylation of the trifluoroacetate moiety, generating a trifluoromethyl radical (•CF₃). The •CF₃ radical is a potent species for addition to electron-rich aromatic and heteroaromatic substrates. The use of an N-oxide is superior to other methods as it allows the reaction to proceed through a reductive pathway that is accessible with visible light, offering a milder and more scalable alternative to many transition-metal-catalyzed processes.[5]

Representative Experimental Protocol: Trifluoromethylation of Mesitylene

Materials:

-

Mesitylene (1.0 eq)

-

This compound (1.2 eq)

-

Trifluoroacetic anhydride (TFAA, 1.2 eq)

-

Acetonitrile (MeCN) as solvent

-

Photoreactor (e.g., equipped with blue LEDs)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 eq) and the (hetero)arene substrate, such as mesitylene (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous acetonitrile, followed by the dropwise addition of trifluoroacetic anhydride (1.2 eq) at room temperature.

-

Photochemical Reaction: Place the sealed vial in a photoreactor and irradiate with visible light (e.g., blue LEDs) with stirring for 2-6 hours. Monitor the reaction by GC-MS or LC-MS. Rationale: Continuous irradiation is necessary to promote the formation of the EDA complex and subsequent generation of the trifluoromethyl radical.

-

Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the solution with 1 N HCl, followed by saturated aqueous NaHCO₃ and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the trifluoromethylated product.

Logical Pathway Diagram

Caption: Key steps in the photochemical trifluoromethylation of arenes.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified as an irritant. Users must consult the full Safety Data Sheet (SDS) before use.[8][9][10]

| Hazard Information | Description |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[9][10]

-

Handling: Avoid formation of dust and aerosols. Use spark-proof tools and take precautionary measures against static discharge.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat and sources of ignition.[6][9]

-

Disposal: Dispose of as special waste in accordance with local, regional, and national regulations.[8]

Conclusion

This compound is more than a simple derivative; it is a highly enabling chemical tool. Its synthesis from readily available starting materials is straightforward, and its physicochemical properties make it a convenient solid to handle and store. Its true value is realized in its application, particularly in modern photochemical methods that provide scalable and mild access to trifluoromethylated compounds. For researchers in drug discovery and process development, a thorough understanding of this reagent's properties, synthesis, and reactivity is crucial for leveraging its full potential to innovate and accelerate the creation of novel chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FCKeditor - Resources Browser [windhorsetours.com]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. afgsci.com [afgsci.com]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

Introduction: The Strategic Value of a Fluorinated N-Oxide

An In-depth Technical Guide to 4-(Trifluoromethyl)pyridine 1-oxide

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoromethyl (CF3) group imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, which are highly desirable in drug design.[1][2] The N-oxide functionality further modulates the electronic properties of the pyridine ring, serving as a versatile handle for subsequent chemical transformations and as a potential metabolic site. This guide provides a comprehensive overview of the compound's core properties, synthesis, key applications, and safe handling protocols, designed to support its effective use in a research and development setting.

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery.[2] The trifluoromethyl group, in particular, is a privileged moiety due to its strong electron-withdrawing nature, metabolic stability, and ability to modulate properties like pKa and lipophilicity.[1] When appended to a pyridine scaffold—a structure prevalent in numerous pharmaceuticals and agrochemicals—the resulting trifluoromethylpyridine (TFMP) becomes a building block of high value.[3][4]

The further oxidation of the pyridine nitrogen to an N-oxide introduces another layer of chemical versatility. Pyridine N-oxides are valuable synthetic intermediates that can activate the pyridine ring for nucleophilic or electrophilic substitution, participate in deoxygenation reactions, and influence the molecule's solubility and pharmacokinetic profile. This guide focuses on the 4-substituted isomer, this compound, a reagent that combines the benefits of both the CF3 group and the N-oxide functionality.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is essential for its use in quantitative experiments, reaction stoichiometry calculations, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 163.1 g/mol | [5] |

| Exact Mass | 163.0245 g/mol | |

| Molecular Formula | C6H4F3NO | [5][6] |

| CAS Number | 22253-59-4 | [6] |

| Physical Appearance | White to off-white solid | [5] |

| Melting Point | 173-176 °C | [5] |

| InChI Key | WDUUZHQOZHEULL-UHFFFAOYSA-N | |

| Purity | Typically ≥95% | [6] |

Synthesis and Purification Workflow

The synthesis of this compound is typically not a single-step process from simple precursors but rather a strategic oxidation of its parent pyridine. The causality behind this two-step approach lies in the robust methods available for synthesizing the trifluoromethylpyridine core, followed by a well-established and selective N-oxidation reaction.

Experimental Protocol: N-Oxidation of 4-(Trifluoromethyl)pyridine

This protocol describes a representative lab-scale synthesis. The choice of m-Chloroperoxybenzoic acid (m-CPBA) is based on its high selectivity for N-oxidation of pyridines and its compatibility with a wide range of functional groups. Dichloromethane (DCM) is an excellent solvent for both the starting material and the oxidant.

-

Reaction Setup: To a solution of 4-(Trifluoromethyl)pyridine (1.0 eq) in dichloromethane (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar, add m-CPBA (1.2 eq, ~77% purity) portion-wise at 0 °C (ice bath).

-

Rationale: Portion-wise addition at reduced temperature helps to control the exothermic reaction and prevent potential side reactions.

-

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Quenching: Upon completion, cool the mixture again to 0 °C. Quench the excess peroxy acid by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) and stir for 30 minutes. Add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the m-chlorobenzoic acid byproduct until the aqueous layer is basic (pH > 8).

-

Rationale: The quenching and neutralization steps are critical for safety and for facilitating a clean extraction.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or column chromatography on silica gel to yield the pure this compound.

-

Self-Validation: The purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹⁹F NMR, and melting point determination to ensure it meets the standards required for subsequent applications.

-

Applications in Research and Drug Development

The utility of this compound stems from its dual chemical nature. It is both a stable, functionalized building block and a precursor to highly reactive species under specific conditions.

Building Block in Medicinal and Agrochemical Chemistry

The TFMP moiety is present in numerous bioactive compounds.[3][4] For instance, the HIV-1 medication Pifeltro and the herbicide Fusilade DX contain perfluoroalkylated pyridone structures, which can be derived from trifluoromethylpyridine precursors.[2] this compound serves as a stable precursor for introducing this valuable pharmacophore into more complex molecular architectures.

Intermediate for Pyridine Ring Functionalization

The N-oxide group activates the pyridine ring for further chemical modification. For example, treatment with reagents like phosphorus oxychloride (POCl3) can lead to chlorination at the 2-position, providing a handle for subsequent cross-coupling reactions. This allows for the construction of more complex substituted pyridines that would be difficult to access directly.

Photochemical Generation of Trifluoromethyl Radicals

A cutting-edge application involves the use of pyridine N-oxides in combination with trifluoroacetic anhydride (TFAA) to generate trifluoromethyl radicals under photochemical conditions.[7] This system provides a scalable and cost-effective method for the direct trifluoromethylation of arenes and heteroarenes, a transformation of immense importance to the pharmaceutical industry.[7] In this context, this compound can act as a component in these powerful C-H functionalization reactions.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on data for the compound and structurally related chemicals.[8][9]

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Respiratory Irritation | H335: May cause respiratory irritation |

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety glasses or goggles.[8][9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[8]

-

First Aid:

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

-

If on Skin: Wash off with plenty of soap and water.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][9]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Long-term storage under an inert atmosphere is recommended to ensure stability.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8][10]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for researchers in organic synthesis and drug discovery. Its molecular weight of 163.1 g/mol belies a complex and highly useful chemical personality. By combining the powerful electronic and steric effects of a trifluoromethyl group with the versatile reactivity of an N-oxide, this compound provides a reliable pathway to novel bioactive molecules and serves as a key component in modern synthetic methodologies. A thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in the laboratory.

References

- 1. Applications of trifluoromethyl pyridine [huimengchem.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. FCKeditor - Resources Browser [windhorsetours.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 8. angenechemical.com [angenechemical.com]

- 9. aksci.com [aksci.com]

- 10. afgsci.com [afgsci.com]

Synthesis Pathways for 4-(Trifluoromethyl)pyridine 1-oxide: A Senior Application Scientist's Perspective

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. This uniquely potent substituent can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Among these scaffolds, the 4-(trifluoromethyl)pyridine moiety is of particular interest, and its N-oxide derivative, 4-(trifluoromethyl)pyridine 1-oxide, serves as a critical synthetic intermediate. The N-oxide functionality not only modulates the electronic properties of the pyridine ring but also acts as a versatile handle for further functionalization, particularly at the 2- and 4-positions, which are otherwise challenging to access.[1][2]

This guide provides an in-depth analysis of the primary synthetic strategies for preparing this compound. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles, the rationale behind procedural choices, and a comparative analysis to empower researchers in selecting the optimal pathway for their specific research and development needs.

Core Synthetic Strategies: A Dichotomy of Approach

The synthesis of this compound can be logically approached from two opposing, yet equally valid, directions. The choice between them is dictated by factors such as starting material availability, cost, scale, and the desired complexity of the overall synthetic campaign.

-

Pathway A: Post-Trifluoromethylation Oxidation. This strategy involves the direct oxidation of the commercially available 4-(trifluoromethyl)pyridine. It is the most linear and often the most direct route.

-

Pathway B: Pre-Oxidation Trifluoromethylation. This approach begins with the readily accessible pyridine 1-oxide, followed by the introduction of the trifluoromethyl group at the 4-position. This pathway leverages the unique reactivity of the N-oxide to direct the C-H functionalization.

Below, we dissect each pathway, providing the mechanistic rationale, detailed experimental protocols, and field-proven insights.

Pathway A: Direct Oxidation of 4-(Trifluoromethyl)pyridine

This is arguably the most straightforward synthesis, contingent on the availability of the starting material, 4-(trifluoromethyl)pyridine. The core of this method is the selective oxidation of the pyridine nitrogen, a nucleophilic center, to its corresponding N-oxide.

Causality and Mechanistic Insight

The lone pair of electrons on the pyridine nitrogen atom is susceptible to attack by electrophilic oxygen sources, such as peroxy acids.[3] The presence of the strongly electron-withdrawing CF₃ group at the 4-position deactivates the pyridine ring, making the nitrogen less nucleophilic than in unsubstituted pyridine. Consequently, this reaction often requires more forcing conditions or more potent oxidizing agents compared to the N-oxidation of electron-rich pyridines.[4] The general mechanism involves the transfer of an oxygen atom from the oxidant to the nitrogen.

Caption: General mechanism for the N-oxidation of 4-(trifluoromethyl)pyridine.

Key Oxidizing Systems

Several reliable systems can effect this transformation. The choice often depends on scale, cost, and safety considerations.

| Oxidizing Agent/System | Key Characteristics |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Highly effective, reliable, and commercially available. The primary drawback is the formation of the m-chlorobenzoic acid byproduct, which must be removed during workup.[5][6] |

| Hydrogen Peroxide / Acetic Acid | A classic, cost-effective method.[3][7] Generally requires heating and can be slower than m-CPBA. |

| Urea-Hydrogen Peroxide (UHP) / Trifluoroacetic Anhydride (TFAA) | A powerful system particularly suited for electron-deficient pyridines. The in-situ generation of peroxytrifluoroacetic acid is highly reactive.[4] |

Field-Proven Experimental Protocol: Oxidation with m-CPBA

This protocol is a robust and scalable method for the synthesis of this compound.

Materials:

-

4-(Trifluoromethyl)pyridine

-

m-Chloroperoxybenzoic acid (m-CPBA, typically ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)pyridine (1.0 eq.) in dichloromethane (DCM, approx. 0.2-0.5 M).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.2-1.5 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. Rationale: The reaction is exothermic; slow addition helps control the temperature and prevent potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C. Cautiously add saturated aqueous sodium sulfite solution to quench any remaining peroxy acid. Stir for 20-30 minutes.

-

Workup - Byproduct Removal: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2-3 times to remove m-chlorobenzoic acid), water, and finally brine. Trustworthiness: The basic wash is critical. The m-chlorobenzoic acid byproduct is acidic and will be extracted into the aqueous base, a crucial step for purification.[6]

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product, often a white to off-white solid, can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography if necessary. The target N-oxide is a very polar compound.[8]

Pathway B: Trifluoromethylation of Pyridine 1-oxide

This strategy begins with pyridine 1-oxide, a readily available and inexpensive starting material, and introduces the CF₃ group directly onto the ring. This pathway is particularly valuable for creating analogues or when 4-(trifluoromethyl)pyridine is not a viable starting point.

Causality and Mechanistic Insight

The N-oxide group significantly alters the electronic landscape of the pyridine ring. It acts as an electron-donating group through resonance, increasing electron density at the 2- and 4-positions, making them susceptible to electrophilic and radical attack.[9][10] This activation is the key principle that enables direct C-H trifluoromethylation. Radical trifluoromethylation is a common and effective strategy.

Caption: Key steps in the radical trifluoromethylation of pyridine 1-oxide.

Key Trifluoromethylating Systems

A variety of reagents have been developed to serve as sources for the trifluoromethyl radical or its synthetic equivalents.

| Reagent Class | Example(s) | Key Characteristics |

| Radical Sources | Langlois' Reagent (NaSO₂CF₃) [11][12], Trifluoroacetic Anhydride (TFAA) [13] | Generate the •CF₃ radical upon activation (e.g., with an oxidant or photochemically). These methods are often cost-effective and highly functional group tolerant. |

| Electrophilic Sources | Umemoto's Reagents [14][15], Togni's Reagents [9] | Powerful reagents that deliver an electrophilic "CF₃⁺" equivalent. They are highly effective but can be more expensive and require specific conditions. |

Field-Proven Experimental Protocol: Photochemical Trifluoromethylation with TFAA

This method, leveraging inexpensive trifluoroacetic anhydride (TFAA) as the CF₃ source, represents a scalable and modern approach.[13]

Materials:

-

Pyridine 1-oxide

-

Trifluoroacetic anhydride (TFAA)

-

Acetonitrile (MeCN) or another suitable solvent

-

Visible light source (e.g., blue LED strips)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine 1-oxide (1.0 eq.). Rationale: Pyridine 1-oxide is hygroscopic; dry conditions are important.[7][16]

-

Reagent Addition: Add the solvent (e.g., MeCN, to a concentration of ~0.4 M) followed by trifluoroacetic anhydride (TFAA, 2.0-2.5 eq.). The mixture may form a complex.

-

Photochemical Reaction: Irradiate the stirred solution with a visible light source (e.g., 4W blue LEDs) at room temperature. The reaction is driven by the photochemical activation of an electron donor-acceptor (EDA) complex formed between the N-oxide and TFAA.[13]

-

Reaction Monitoring: Monitor the reaction by ¹⁹F NMR or LC-MS. The reaction is typically complete within 3-12 hours.

-

Workup: Upon completion, add an internal standard (e.g., trifluorotoluene) for accurate yield determination by ¹⁹F NMR if desired.[13] Partition the reaction mixture between dichloromethane and 1 N HCl.

-

Extraction and Purification: Separate the organic phase, wash with saturated NaHCO₃ and brine, dry over sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography on silica gel.

Comparative Analysis: Choosing the Right Pathway

The decision between Pathway A and Pathway B is a critical juncture in the experimental design process.

Caption: A logical flowchart to guide the selection of a synthetic pathway.

| Feature | Pathway A: Direct Oxidation | Pathway B: Trifluoromethylation of Pyridine 1-oxide |

| Starting Material | 4-(Trifluoromethyl)pyridine | Pyridine 1-oxide |

| Number of Steps | One step | One step |

| Key Reagents | m-CPBA, H₂O₂/AcOH | TFAA, Langlois' Reagent, Togni's/Umemoto's Reagents |

| Cost Profile | Dependent on the price of the starting material. Oxidants are generally inexpensive. | Starting material is very cheap. Cost is driven by the choice of trifluoromethylating agent. |

| Scalability | Generally good. m-CPBA oxidation has been demonstrated at kg-scale.[17] | Can be highly scalable, especially photochemical methods using inexpensive TFAA.[13] |

| Primary Challenge | Potential for sluggish reaction due to deactivated ring; removal of carboxylic acid byproduct. | Controlling regioselectivity (though 4-position is favored); cost and handling of some CF₃ reagents. |

| Best Suited For | Direct, rapid synthesis when the starting material is readily accessible. | Building the molecule from basic precursors; late-stage functionalization studies; large-scale synthesis where starting material cost is a driver. |

Conclusion

The synthesis of this compound is a well-established yet nuanced process, offering chemists two primary and robust strategic options. The direct oxidation of 4-(trifluoromethyl)pyridine (Pathway A) offers simplicity and speed, making it ideal for discovery chemistry when the precursor is available. Conversely, the direct trifluoromethylation of pyridine 1-oxide (Pathway B) provides flexibility, cost-effectiveness at scale, and a powerful platform for analogue synthesis from a common, inexpensive starting material. As a senior application scientist, my recommendation hinges on a thorough evaluation of project-specific goals: for rapid, small-scale synthesis, Pathway A is often preferred; for process development, large-scale campaigns, or library synthesis, the advantages of Pathway B become increasingly compelling. The continued development of more efficient and "green" C-H functionalization methods will undoubtedly further refine these powerful synthetic tools.

References

- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chemtube3d.com [chemtube3d.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 6. Workup [chem.rochester.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4-Trifluoromethyl-pyridine 1-oxide | 22253-59-4 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. baranlab.org [baranlab.org]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Reagent of the month – November - Langlois reagent [sigutlabs.com]

- 13. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI Deutschland GmbH [tcichemicals.com]

- 15. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. reddit.com [reddit.com]

- 17. pubs.acs.org [pubs.acs.org]

Physicochemical properties of 4-(Trifluoromethyl)pyridine 1-oxide

An In-depth Technical Guide to 4-(Trifluoromethyl)pyridine 1-oxide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors. The strategic incorporation of a trifluoromethyl group at the 4-position of the pyridine N-oxide scaffold imparts a unique combination of electronic and steric properties, rendering it a valuable synthon for modern chemical research. This document details its fundamental physicochemical properties, established synthetic methodologies, characteristic reactivity, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorination in Heterocyclic Chemistry

The introduction of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern drug design and materials science.[1] The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, binding affinity, and pKa.[2] When appended to a pyridine N-oxide core, these effects are combined with the unique characteristics of the N-oxide functionality, which can enhance aqueous solubility, modulate electronic properties, and serve as a versatile synthetic handle.

This compound emerges as a key intermediate that leverages these synergistic effects. Its pyridine ring is activated by the N-oxide group for certain transformations, while the powerful electron-withdrawing nature of the -CF₃ group profoundly influences its reactivity and the properties of its derivatives.[3] This guide serves to consolidate the known physicochemical data, synthetic protocols, and applications of this important molecule, providing a foundational resource for its effective utilization in research and development.

Core Physicochemical Properties

The utility of a chemical building block is fundamentally dictated by its physical and chemical properties. These parameters govern its behavior in reaction media, its interaction with biological systems, and its suitability for various applications.

Structural and Physical Data

A summary of the key identification and physical properties for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 22253-59-4 | [4][5] |

| Molecular Formula | C₆H₄F₃NO | [4] |

| Molecular Weight | 163.1 g/mol | [6] |

| Appearance | White to yellow or off-white solid | [6] |

| Melting Point | 173-176 °C | [6] |

| InChI Key | WDUUZHQOZHEULL-UHFFFAOYSA-N | |

| Purity | Typically ≥95% | [4] |

Electronic and Spectroscopic Characterization

Spectroscopic methods are essential for the structural confirmation of this compound and its derivatives. While a comprehensive public spectral database is limited, ¹H NMR data for the parent compound, 4-(Trifluoromethyl)pyridine, shows characteristic signals for the aromatic protons, which would be similarly observed, albeit with different chemical shifts, in the N-oxide derivative.[8]

Synthesis and Chemical Reactivity

A deep understanding of a molecule's synthesis and reactivity is paramount for its effective application as a building block.

Synthesis Protocol: Oxidation of 4-(Trifluoromethyl)pyridine

The most direct and common route to this compound is the oxidation of its parent pyridine, 4-(Trifluoromethyl)pyridine. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

Experimental Protocol: Oxidation using m-CPBA

-

Dissolution: Dissolve 4-(Trifluoromethyl)pyridine (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the oxidation reaction.

-

Reagent Addition: Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

References

- 1. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. FCKeditor - Resources Browser [windhorsetours.com]

- 7. 545396-52-9 CAS MSDS (4-(4-TRIFLUOROMETHYLPHENYL)PYRIDINE 1-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum [chemicalbook.com]

4-(Trifluoromethyl)pyridine 1-oxide spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 4-(Trifluoromethyl)pyridine 1-oxide

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of heterocyclic compounds is paramount. This compound is a key building block in medicinal chemistry, valued for the unique properties conferred by the trifluoromethyl group and the pyridine N-oxide moiety. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the N-oxide functionality can modulate the electronic character and solubility of the parent pyridine. Accurate spectral analysis is the cornerstone of confirming the identity, purity, and structure of this and similar molecules.

This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in fundamental principles and comparative data from analogous structures, offering a predictive yet robust framework for its characterization.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Caption: Workflow for NMR sample preparation and data acquisition.

Causality in Experimental Choices:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For compounds with poor solubility, DMSO-d₆ could be an alternative.[1][2]

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR because it is chemically inert, volatile (easily removed), and produces a single, sharp signal at 0 ppm that does not typically overlap with analyte signals. For ¹⁹F NMR, an external standard like CFCl₃ is often used.[3]

¹H NMR Spectroscopy: Probing the Aromatic Protons

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two sets of magnetically non-equivalent protons on the pyridine ring.

-

Expected Chemical Shifts (δ): The N-oxide group is electron-donating through resonance but electron-withdrawing inductively. The potent electron-withdrawing trifluoromethyl group at the 4-position significantly influences the electron density of the ring. Protons ortho to the N-oxide (H-2 and H-6) are shifted downfield compared to pyridine itself. Protons meta to the N-oxide (H-3 and H-5) are also affected. The CF₃ group will further deshield the adjacent protons (H-3 and H-5).

-

Splitting Patterns (Multiplicity): The protons will exhibit coupling to their neighbors, resulting in a characteristic AX system (or more accurately, an AA'XX' system due to magnetic non-equivalence). We expect two doublets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | 8.20 - 8.40 | Doublet (d) | ~6-7 |

| H-3, H-5 | 7.40 - 7.60 | Doublet (d) | ~6-7 |

Predicted in CDCl₃ at 400 MHz. These are estimated values based on data for similar pyridine N-oxides and trifluoromethylated pyridines.[4][5]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of the molecule, four distinct carbon signals are expected, plus the signal for the trifluoromethyl carbon.

-

Expected Chemical Shifts (δ):

-

C-4: This carbon, directly attached to the CF₃ group, will be significantly influenced by its electron-withdrawing nature and will also show coupling to the fluorine atoms.

-

C-2, C-6: These carbons are adjacent to the N-oxide and are expected to be deshielded.

-

C-3, C-5: These carbons are adjacent to the CF₃-bearing carbon and will also be deshielded.

-

CF₃ Carbon: The trifluoromethyl carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-2, C-6 | ~140 | Singlet |

| C-3, C-5 | ~125 | Quartet (⁴JCF ≈ 3-4 Hz) |

| C-4 | ~135 | Quartet (²JCF ≈ 30-35 Hz) |

| CF₃ | ~123 | Quartet (¹JCF ≈ 270-275 Hz) |

Predicted in CDCl₃ at 100 MHz. These are estimated values based on known substituent effects.[3][4]

¹⁹F NMR Spectroscopy: The Definitive Signal

¹⁹F NMR is the most direct method for confirming the presence of the trifluoromethyl group.[6]

-

Expected Chemical Shift (δ): The CF₃ group attached to an aromatic ring typically appears in a well-defined region of the spectrum. For a pyridine ring, the signal is expected between -60 and -65 ppm relative to CFCl₃.[6][7][8]

-

Multiplicity: Since there are no other fluorine atoms in the molecule, the ¹⁹F NMR spectrum will show a single, sharp singlet.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -63 to -65 | Singlet (s) |

Predicted in CDCl₃, referenced to CFCl₃ at 376 MHz.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

Key Vibrational Modes: The IR spectrum of this compound will be dominated by vibrations from the aromatic ring, the N-O bond, and the C-F bonds.

Table 4: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100 - 3000 | Aromatic C-H stretch | Medium-Weak |

| ~1600 - 1450 | Aromatic C=C and C=N ring stretching | Medium-Strong |

| ~1300 - 1200 | N-O stretch | Strong, Characteristic |

| ~1350 - 1100 | C-F stretches (asymmetric and symmetric) | Very Strong, Broad |

| ~900 - 675 | Aromatic C-H out-of-plane bending | Strong |

Trustworthiness of Assignments:

-

N-O Stretch: The N-O stretching vibration in pyridine N-oxides is a highly characteristic and strong band, typically found between 1200 and 1300 cm⁻¹.[9][10][11] Its exact position is sensitive to the electronic effects of other substituents.

-

C-F Stretches: The C-F stretching vibrations of a CF₃ group are typically very strong and appear in the 1350-1100 cm⁻¹ region, often as multiple strong bands.[6] This region can sometimes overlap with other fingerprint region absorptions but is usually distinguishable by its high intensity.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Caption: Simplified workflow for Electron Ionization Mass Spectrometry.

Expected Fragmentation Pattern: The molecular formula of this compound is C₆H₄F₃NO, with a molecular weight of 163.1 g/mol .

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 163. This peak should be reasonably intense.

-

Key Fragments:

-

[M-O]⁺ (m/z = 147): A very common fragmentation pathway for N-oxides is the loss of an oxygen atom, leading to the corresponding pyridine radical cation. This is often a prominent peak.

-

[M-O-HCN]⁺ (m/z = 120): Following the loss of oxygen, the resulting 4-(trifluoromethyl)pyridine can lose HCN, a characteristic fragmentation of pyridine rings.

-

[CF₃]⁺ (m/z = 69): The trifluoromethyl cation is a stable fragment and is expected to be observed.

-

[M-CF₃]⁺ (m/z = 94): Loss of the trifluoromethyl radical would result in a fragment corresponding to the 4-pyridyl-N-oxide cation.

-

The fragmentation of trifluoromethyl-substituted heterocycles can be complex, but these represent the most logical and commonly observed pathways.[12][13]

Table 5: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment |

| 163 | [C₆H₄F₃NO]⁺ (Molecular Ion) |

| 147 | [C₆H₄F₃N]⁺ |

| 120 | [C₅H₄F₃]⁺ |

| 94 | [C₅H₄NO]⁺ |

| 69 | [CF₃]⁺ |

Conclusion

The comprehensive spectral analysis of this compound relies on the synergistic interpretation of NMR, IR, and MS data. ¹⁹F NMR provides unambiguous confirmation of the trifluoromethyl group, while ¹H and ¹³C NMR elucidate the substitution pattern on the pyridine ring. IR spectroscopy confirms the presence of the characteristic N-O and C-F bonds, and mass spectrometry validates the molecular weight and reveals predictable fragmentation pathways. This guide provides a robust predictive framework for researchers to confidently identify and characterize this important chemical entity.

References

- 1. Spectral Database for Organic Compounds [dl1.en-us.nina.az]

- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. colorado.edu [colorado.edu]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. Pyridine N-oxide/trichloroacetic acid complex in acetonitrile: FTIR spectra, anharmonic calculations and computations of 1-3D potential surfaces of O-H vibrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hydrogen bonding in pyridine N-oxide/acid systems: proton transfer and fine details revealed by FTIR, NMR, and X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 13. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-(Trifluoromethyl)pyridine 1-oxide in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Trifluoromethyl)pyridine 1-oxide. In the absence of extensive published solubility data, this document emphasizes the theoretical principles governing the solubility of this molecule and provides detailed, field-proven methodologies for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work and require a thorough understanding of its behavior in various solvent systems. We will explore the opposing effects of the trifluoromethyl group and the N-oxide moiety on solubility and provide a systematic approach to solvent selection and solubility measurement.

Introduction: The Dichotomous Nature of this compound

This compound is a heterocyclic compound of increasing interest in medicinal chemistry and materials science.[1] Its unique structure, featuring both a highly polar N-oxide group and a lipophilic trifluoromethyl group, presents a compelling challenge and opportunity in formulation and reaction chemistry. The N-oxide group, with its significant dipole moment, is known to increase aqueous solubility compared to the parent pyridine.[2][3] Conversely, the trifluoromethyl group generally enhances lipophilicity, favoring solubility in non-polar organic solvents.[4][5] This inherent dichotomy makes a systematic evaluation of its solubility profile in a range of common organic solvents essential for its effective application.

This guide will provide a foundational understanding of the factors influencing the solubility of this compound and equip the reader with the necessary protocols to determine its solubility in solvents relevant to their specific application.

Theoretical Framework for Solubility Prediction

A priori prediction of solubility is a complex endeavor, but a qualitative understanding can be achieved by analyzing the key structural features of this compound.

The Influence of the Pyridine N-oxide Moiety

The N-oxide functional group significantly alters the electronic properties of the pyridine ring. The N-O bond is highly polarized, leading to a large dipole moment for the molecule.[3] This increased polarity enhances interactions with polar solvents, particularly those capable of hydrogen bonding. The oxygen atom of the N-oxide can act as a hydrogen bond acceptor, further promoting solubility in protic solvents like water and alcohols.[6]

The Role of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group with a significant steric presence.[7] It is known to increase the lipophilicity of a molecule, which generally leads to higher solubility in non-polar, aprotic solvents.[4][5] The C-F bonds are highly stable, making the -CF3 group metabolically robust, a desirable feature in drug design.[8] However, this increased lipophilicity can conversely decrease solubility in aqueous and highly polar environments.

A Balancing Act: Predicting Solubility Trends

The solubility of this compound in a given solvent will be determined by the interplay of the polar N-oxide and the lipophilic trifluoromethyl group.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): The high polarity and hydrogen bonding capability of the N-oxide group will promote solubility. However, the hydrophobic trifluoromethyl group will counteract this effect. Moderate solubility is expected, likely decreasing as the alkyl chain of the alcohol increases.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, DMF): These solvents have significant dipole moments but do not donate hydrogen bonds. The strong dipole-dipole interactions with the N-oxide group will be the primary driver of solubility. Good solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): The lipophilic trifluoromethyl group will favor solubility in these solvents. However, the highly polar N-oxide group will be poorly solvated, likely leading to low solubility.

Experimental Determination of Solubility

Given the lack of comprehensive published data, empirical determination of solubility is crucial. The following section provides a detailed, step-by-step protocol for determining the equilibrium solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, hexane, dichloromethane, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the workflow for the equilibrium solubility determination method.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

-

Preparation of Slurry: Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a vial. Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and vortex vigorously to disperse the solid. Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the slurry to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: Prepare a series of dilutions of the filtered solution. Analyze these dilutions using a pre-validated analytical method, such as HPLC, to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L.

Solvent Selection and Data Interpretation

The choice of solvents for solubility screening should be guided by the intended application. For applications in drug discovery and development, a range of pharmaceutically acceptable solvents should be considered.[9][10]

Recommended Solvents for Screening

A suggested list of solvents for initial solubility screening, categorized by polarity, is provided below.

| Solvent Category | Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Low to Moderate | Dominated by the polar N-oxide group's interaction, but limited by the hydrophobic -CF3 group. |

| Polar Aprotic | Acetonitrile, Acetone, DMF, DMSO | Moderate to High | Strong dipole-dipole interactions with the N-oxide moiety are expected to drive solubility. |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether, Dichloromethane | Low | The lipophilic -CF3 group will favor interaction, but the highly polar N-oxide will be poorly solvated. |

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL at 25°C) |

| Example: Hexane | 0.1 | 1.88 | Experimentally Determined |

| Example: Toluene | 2.4 | 2.38 | Experimentally Determined |

| Example: Dichloromethane | 3.1 | 9.08 | Experimentally Determined |

| Example: Acetone | 5.1 | 20.7 | Experimentally Determined |

| Example: Ethanol | 4.3 | 24.3 | Experimentally Determined |

| Example: Methanol | 5.1 | 32.6 | Experimentally Determined |

| Example: Acetonitrile | 5.8 | 37.5 | Experimentally Determined |

| Example: DMSO | 7.2 | 46.7 | Experimentally Determined |

| Example: Water | 10.2 | 80.1 | Experimentally Determined |

Note: Polarity Index and Dielectric Constant values are approximate and can vary with temperature and source.[11][12][13]

Safety and Handling Precautions

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[14] General precautions include:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 3. baranlab.org [baranlab.org]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. www1.chem.umn.edu [www1.chem.umn.edu]

- 12. Polarity Index [macro.lsu.edu]

- 13. organometallics.it [organometallics.it]

- 14. 4-Trifluoromethyl-pyridine 1-oxide | 22253-59-4 [sigmaaldrich.com]

Electrophilic and nucleophilic sites of 4-(Trifluoromethyl)pyridine 1-oxide

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4-(Trifluoromethyl)pyridine 1-oxide

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily due to the unique electronic properties imparted by the trifluoromethyl (CF₃) group and the N-oxide functionality. This guide provides a comprehensive analysis of the molecule's electronic structure and its resulting reactivity toward both electrophiles and nucleophiles. We will dissect the synergistic and antagonistic electronic effects of the substituents, predict the sites of reactivity using frontier molecular orbital theory, and provide validated experimental protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Introduction: The Unique Chemistry of Pyridine N-Oxides

Pyridine N-oxides are a class of aromatic heterocycles that have found extensive use as synthetic intermediates.[1] The oxidation of the pyridine nitrogen atom fundamentally alters the electronic landscape of the ring. The N-oxide group acts as a powerful activating group, modulating the reactivity at various positions for both electrophilic and nucleophilic substitution.[2] This transformation introduces a semi-polar N⁺-O⁻ bond, which has two major consequences:

-

Increased Electron Density in the Ring: The oxygen atom can donate electron density into the π-system of the ring through resonance, particularly at the C2, C4, and C6 positions. This significantly activates the pyridine ring, which is otherwise notoriously unreactive, towards electrophilic attack.[3]

-

Activation for Nucleophilic Attack: The positively charged nitrogen atom enhances the electrophilicity of the α-carbons (C2 and C6), making them susceptible to nucleophilic attack. Furthermore, the N-oxide can be activated by reagents like acetic anhydride or phosphorus oxychloride, turning the oxygen into a good leaving group and facilitating substitution reactions.

The introduction of a 4-(trifluoromethyl) group, a potent electron-withdrawing substituent, adds another layer of complexity and synthetic utility, creating a molecule with distinct and predictable reaction sites.

Electronic Structure and Reactivity Prediction

The reactivity of this compound is dictated by the interplay between the electron-donating N-oxide and the strongly electron-withdrawing CF₃ group.

-

Inductive Effect: The CF₃ group exerts a powerful electron-withdrawing inductive effect (-I), decreasing the electron density across the entire ring. The N-oxide also has a sigma-withdrawing effect due to the positive charge on the nitrogen.

-

Resonance Effect: The N-oxide group is π-donating (+M effect), pushing electron density to the C2, C4, and C6 positions. Conversely, the CF₃ group is weakly π-withdrawing (-M effect) through hyperconjugation.

The net result is a highly polarized molecule. The C4 position is electron-deficient due to the direct attachment of the CF₃ group, while the C2 and C6 positions are relatively electron-rich due to the dominant resonance donation from the N-oxide. The C3 and C5 positions remain the most electron-deficient carbons apart from C4.

Caption: Key resonance contributors for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity.[4] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

-

Electrophilic Attack: An electrophile, being electron-deficient, will attack the position on the molecule with the highest HOMO coefficient, where the electron density is greatest.[5]

-

Nucleophilic Attack: A nucleophile, being electron-rich, will attack the position with the highest LUMO coefficient, which corresponds to the most electron-deficient site available for accepting electrons.[6]

For pyridine N-oxides, the HOMO is typically localized on the oxygen and the C2/C6 positions, while the LUMO is localized on the C2/C6 and C4 positions. In this compound, the CF₃ group significantly lowers the energy of the LUMO and localizes it further on the C4 and C2/C6 positions, enhancing their electrophilicity.

| Orbital | Predicted Site of Interaction | Rationale |

| HOMO | C2 and C6 positions | The N-oxide's resonance donation increases electron density, making these sites attractive for electrophiles. |

| LUMO | C2 and C6 positions | The combined inductive effects of N⁺ and CF₃ make these positions highly electrophilic and susceptible to nucleophiles. |

Electrophilic Substitution Reactions

While the N-oxide group activates the ring for electrophilic substitution, the reaction outcome is heavily influenced by the 4-CF₃ group. The resonance effect of the N-oxide directs incoming electrophiles to the C2, C4, and C6 positions.[3] However, the C4 position is already substituted and strongly deactivated by the CF₃ group. Therefore, electrophilic attack occurs preferentially at the C2 and C6 positions .

Common electrophilic substitutions like nitration and halogenation are expected to yield 2-substituted products. The reaction conditions must be carefully controlled to avoid side reactions.

Experimental Protocol: Nitration

This protocol describes a general procedure for the nitration of a pyridine N-oxide, adapted for the specific substrate.

Objective: To synthesize 2-nitro-4-(trifluoromethyl)pyridine 1-oxide.

Methodology:

-

Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, place this compound (1.0 eq).

-

Acid Mixture: Cool the flask to 0 °C in an ice bath. Slowly add a pre-cooled mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) (e.g., a 2:1 v/v ratio) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is ~7-8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Workflow for the nitration of this compound.

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine ring in this molecule, exacerbated by the CF₃ group, makes it susceptible to nucleophilic attack, primarily at the C2 and C6 positions .[1] The reaction often requires activation of the N-oxide oxygen to form a good leaving group. A classic example is the reaction with acetic anhydride, which can lead to the formation of a 2-acetoxy derivative, followed by hydrolysis to the corresponding pyridone.

Experimental Protocol: Cyanation

This protocol details the Reissert-Henze reaction, a method for introducing a cyano group at the C2 position.

Objective: To synthesize 2-cyano-4-(trifluoromethyl)pyridine.

Methodology:

-

Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Reagent Addition: Add benzoyl chloride (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Cyanide Source: Add an aqueous solution of potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) (1.5 eq) to the mixture. If using KCN, a phase-transfer catalyst may be beneficial.

-

Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours. Monitor progress by TLC.

-

Work-up: Once the starting material is consumed, carefully quench the reaction with a saturated solution of sodium bicarbonate. Caution: KCN/TMSCN is highly toxic, and acidification will produce toxic HCN gas.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude product can be deoxygenated and purified by column chromatography to yield 2-cyano-4-(trifluoromethyl)pyridine.

Caption: Workflow for the cyanation of this compound.

Summary of Reactivity

The dual-functionality of this compound makes it a predictable and valuable synthetic intermediate. The sites of reactivity are well-defined by the strong, opposing electronic influences of the N-oxide and CF₃ groups.

Caption: Summary of primary electrophilic and nucleophilic sites.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]

- 4. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 5. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. wuxibiology.com [wuxibiology.com]

A Technical Guide to the Thermal Stability and Decomposition of 4-(Trifluoromethyl)pyridine 1-oxide

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4-(Trifluoromethyl)pyridine 1-oxide, a key intermediate in pharmaceutical and agrochemical synthesis. While specific experimental thermal analysis data for this compound is not extensively available in public literature, this document synthesizes information from studies on analogous pyridine N-oxides and trifluoromethylated aromatic compounds. It offers a framework for understanding the potential thermal hazards, decomposition pathways, and safe handling procedures. Furthermore, this guide outlines standard experimental protocols for researchers to conduct their own thermal stability assessments.

Introduction: The Significance of this compound

This compound is an important building block in modern chemistry. The trifluoromethyl group (-CF3) is a crucial substituent in many active pharmaceutical ingredients and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] The pyridine N-oxide moiety serves as a versatile handle for further functionalization, often activating the pyridine ring for nucleophilic substitution at the 2- and 4-positions.[2]

However, the combination of an N-oxide functional group and a trifluoromethyl substituent on a pyridine ring raises important questions about the molecule's thermal stability. N-oxides are known to be energetic materials, and their decomposition can be exothermic. This guide aims to provide a thorough understanding of these properties to ensure safe handling and process development.

Theoretical Framework for Thermal Stability

The thermal stability of this compound is primarily dictated by the strength of the N-O bond and the influence of the trifluoromethyl group on the pyridine ring.

The N-O Bond in Pyridine N-Oxides

The N-O bond in pyridine N-oxides is a dative bond with a significant zwitterionic character.[3] Computational studies on pyridine N-oxide and its substituted derivatives have shown that the N-O bond dissociation enthalpy (BDE) is in the range of 60-66 kcal/mol.[4] This is a moderately strong bond, but it is often the weakest link in the molecule, making its cleavage a primary step in thermal decomposition.

Influence of the 4-(Trifluoromethyl) Substituent

The trifluoromethyl group is a strong electron-withdrawing group.[1] Its presence at the 4-position of the pyridine ring is expected to have a significant impact on the electronic structure and, consequently, the thermal stability of the N-oxide. The electron-withdrawing nature of the -CF3 group can influence the N-O bond strength. While specific experimental data is lacking for the title compound, computational studies on substituted pyridine N-oxides suggest that electron-withdrawing groups can affect the N-O BDE.[4]

Potential Thermal Decomposition Pathways

Upon heating, this compound is likely to undergo decomposition through several potential pathways. The exact mechanism and products will depend on the specific conditions (e.g., temperature, pressure, presence of catalysts or impurities).

Primary Decomposition Step: N-O Bond Homolysis

The most probable initial step in the thermal decomposition is the homolytic cleavage of the N-O bond to generate a 4-(trifluoromethyl)pyridinyl radical and an oxygen radical. This is a common decomposition pathway for N-oxides.

Secondary Decomposition and Gaseous Products

Following the initial N-O bond cleavage, a cascade of secondary reactions is expected, leading to the formation of various gaseous products. Based on the decomposition of similar nitrogen-containing heterocyclic compounds and halogenated aromatics, the expected decomposition products include:

-

Nitrogen Oxides (NOx): Formation of NO and NO2 is a common feature of the decomposition of nitrogen-containing compounds.[5]

-

Carbon Monoxide (CO) and Carbon Dioxide (CO2): Incomplete and complete oxidation of the carbon backbone will lead to the formation of CO and CO2.[4][6]

-